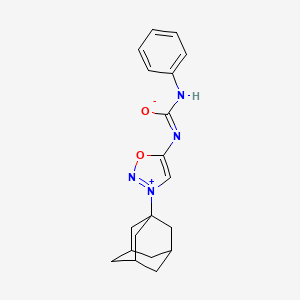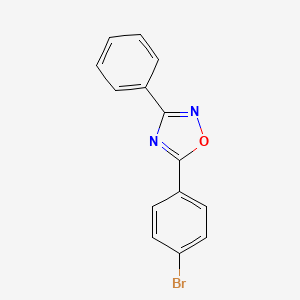
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine, also known as NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. NBOMe has gained popularity in recent years as a recreational drug due to its potent psychedelic effects and easy availability. However, its use has been associated with several adverse effects, including fatalities.
Mecanismo De Acción
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine acts as a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. Activation of the 5-HT2A receptor leads to an increase in the release of the neurotransmitter serotonin, which plays a key role in regulating mood, cognition, and perception. The increased release of serotonin leads to altered states of consciousness, including visual and auditory hallucinations, altered perception of time, and changes in thought processes.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes pupil dilation and altered perception of sensory stimuli. The effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine are similar to those of other psychedelic drugs such as LSD and psilocybin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potency. It is a highly potent agonist of the 5-HT2A receptor, which makes it useful in studying the neural mechanisms underlying psychedelic experiences. However, one limitation of using (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine in lab experiments is its potential for toxicity. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been associated with several adverse effects, including fatalities, and its use in lab experiments should be carried out with caution.
Direcciones Futuras
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. One area of interest is the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs with fewer adverse effects. Additionally, research on the neural mechanisms underlying psychedelic experiences could lead to a better understanding of consciousness and perception.
Métodos De Síntesis
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine is synthesized from the precursor compound 2C-H, which is a phenethylamine derivative. The synthesis involves the reaction of 2C-H with benzaldehyde and 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 2-naphthylmethylamine to yield (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has been used in several scientific studies to investigate the mechanism of action of psychedelic drugs. It is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. By studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine on the 5-HT2A receptor, researchers can gain insight into the neural mechanisms underlying psychedelic experiences. (1,3-benzodioxol-5-ylmethyl)(2-naphthylmethyl)amine has also been used in studies investigating the therapeutic potential of psychedelic drugs in the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-4-17-9-14(5-7-16(17)3-1)11-20-12-15-6-8-18-19(10-15)22-13-21-18/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVGIJLPKBTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-naphthalen-2-ylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)


![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)

